molecular formula C17H22N4O3S B11166903 2-ethyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}butanamide

2-ethyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}butanamide

Cat. No.: B11166903
M. Wt: 362.4 g/mol
InChI Key: JEVQYXCBFBVWFP-UHFFFAOYSA-N
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Description

2-ethyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}butanamide is a chemical compound with a molecular formula of C17H22N4O3S It is known for its unique structure, which includes a butanamide backbone with a sulfamoylphenyl and methylpyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}butanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 4-methylpyrimidine-2-amine with a sulfonyl chloride derivative to form the sulfamoyl intermediate. This intermediate is then reacted with 4-bromo-N-ethylbutanamide under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its reactivity and properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s chemical behavior.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-ethyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}butanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function and activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
  • ethyl N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]carbamate

Uniqueness

2-ethyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}butanamide is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its combination of a butanamide backbone with a sulfamoylphenyl and methylpyrimidinyl group sets it apart from similar compounds, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C17H22N4O3S

Molecular Weight

362.4 g/mol

IUPAC Name

2-ethyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]butanamide

InChI

InChI=1S/C17H22N4O3S/c1-4-13(5-2)16(22)20-14-6-8-15(9-7-14)25(23,24)21-17-18-11-10-12(3)19-17/h6-11,13H,4-5H2,1-3H3,(H,20,22)(H,18,19,21)

InChI Key

JEVQYXCBFBVWFP-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC(=N2)C

Origin of Product

United States

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